(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthenyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach includes the following steps:
Formation of the phosphanyl-xanthenyl intermediate: This step involves the reaction of diphenylphosphine with 9,9-dimethylxanthene under controlled conditions.
Introduction of the naphthyl group: The intermediate is then reacted with a naphthyl-containing reagent to introduce the naphthyl group.
Sulfinamide formation: Finally, the compound is reacted with a sulfinamide reagent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. These systems allow for continuous production and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl or naphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthyl group and has applications in organic synthesis and material science.
Naphthalene-substituted aromatic esters: These compounds are used in various chemical reactions and have similar structural features.
Uniqueness
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl, xanthenyl, and naphthyl groups, which confer distinct reactivity and selectivity
Properties
Molecular Formula |
C42H40NO2PS |
---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(31-27-26-29-16-12-13-17-30(29)28-31)34-22-14-23-35-39(34)45-40-36(42(35,4)5)24-15-25-37(40)46(32-18-8-6-9-19-32)33-20-10-7-11-21-33/h6-28,38,43H,1-5H3/t38-,47?/m0/s1 |
InChI Key |
INPFKBHUCNWXCW-MXLMLSMVSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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